3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound characterized by its unique structural features, including a benzazepine core and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of cardiovascular diseases.
The compound is derived from the synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which serves as a key intermediate in the production of various pharmaceutical agents, including ivabradine, a drug used to treat heart conditions. The synthesis methods for this compound have been documented in various patents and scientific literature, highlighting its significance in medicinal chemistry .
This compound falls under the category of benzazepines, which are bicyclic compounds that contain a benzene ring fused with a seven-membered nitrogen-containing ring. Benzazepines are known for their diverse biological activities and are often explored for their therapeutic potential.
The synthesis of 3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves several key steps:
The reaction conditions typically include:
The molecular formula for 3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is with a molecular weight of approximately 273.29 g/mol. The structure includes:
The InChI key for this compound is ZJYUJXKXWQZCNI-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
The compound can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions often require specific catalysts or reagents and can be performed under varying conditions to optimize yield and selectivity.
The mechanism of action for 3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is not fully elucidated but is believed to involve interaction with specific receptors or enzymes in the cardiovascular system. It may modulate pathways related to heart rate and myocardial oxygen consumption, similar to other compounds in its class.
Relevant data from studies indicate that the compound exhibits significant stability and reactivity profiles conducive for medicinal applications.
3-(3-fluorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has potential applications in:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and drug development.
The core structure (CAS RN: 6674-91-7) provides a versatile template for derivatization due to three critical features:
Table 1: Physicochemical Properties of the Benzazepinone Core
Property | Value | |
---|---|---|
Molecular Formula | C₁₂H₁₃NO₃ | |
Molecular Weight | 219.24 g/mol | |
Hydrogen Bond Acceptors | 3 (Carbonyl O + Two Methoxy O) | |
Hydrogen Bond Donors | 1 (N-H group) | |
Storage Stability | Ambient temperature, solid form | |
Purity Specifications | ≥95% (HPLC) | [8] |
This benzazepinone core functions as a pivotal intermediate for synthesizing cardioactive agents, most notably the sinus node inhibitor ivabradine. The synthesis proceeds via sequential N-3 alkylations:
Table 2: Key Benzazepinone Intermediates in Ivabradine Synthesis
Intermediate | CAS Number | Molecular Formula | Role in Synthesis | |
---|---|---|---|---|
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 6674-91-7 | C₁₂H₁₃NO₃ | Starting material | |
3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | 85175-59-3 | C₁₅H₁₈ClNO₃ | Alkylated precursor | |
7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one | 148870-57-9 | C₁₅H₁₈INO₃ | Nucleophile for amination | [4] [6] [10] |
The 3-(3-halopropyl) derivatives exhibit optimal chain length (n=3) for covalent modification, balancing reactivity and steric accessibility. Cold-chain storage (2–8°C) preserves the iodopropyl derivative’s stability due to light sensitivity and oxidative susceptibility [4].
Strategic modification at N-3 tailors the core’s biological activity through steric, electronic, and lipophilic effects:
Physicochemical profiling of 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one demonstrates the impact of substitution: density (1.191 g/cm³), boiling point (484°C), and vapor pressure (1.58E-09 mmHg) reflect low environmental persistence, facilitating safe manufacturing [7]. These designer modifications exemplify structure-driven optimization for cardiovascular and neurological therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7